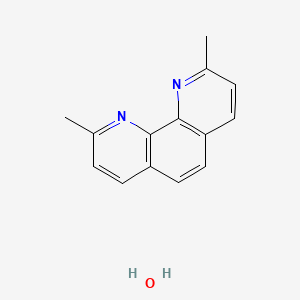

2,9-Dimethyl-1,10-phenanthroline hydrate

Descripción general

Descripción

2,9-Dimethyl-1,10-phenanthroline hydrate is a chemical compound known for its applications in various fields such as chemistry, biology, and medicine. It is a derivative of phenanthroline, a heterocyclic organic compound, and is often used as a ligand in coordination chemistry. The compound is known for its ability to form stable complexes with metal ions, making it valuable in analytical chemistry and catalysis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,9-Dimethyl-1,10-phenanthroline hydrate typically involves the reduction of ketones. One common method is the reduction of 2,9-dimethyl-1,10-phenanthroline-5,6-dione using sodium borohydride as a reducing agent. The reaction is carried out in an appropriate solvent, such as methanol, under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the same reduction reaction but is optimized for larger quantities, ensuring high yield and purity. The product is then purified and crystallized to obtain the hydrate form .

Análisis De Reacciones Químicas

Oxidation Reactions

Neocuproine hydrate undergoes oxidation to form derivatives with modified functional groups. A notable example is its conversion to carboxylic acid derivatives under controlled oxidative conditions:

Reduction Reactions

Reduction typically targets the methyl groups or aromatic system, though direct reduction of neocuproine hydrate is less common. Indirect pathways involve its copper(I) complexes:

Substitution Reactions

Substitution occurs at the methyl groups or aromatic ring, enabling functionalization:

Coordination Chemistry (Ligand Behavior)

Neocuproine hydrate acts as a bidentate ligand, forming stable complexes with transition metals. Key examples include:

Biochemical Interactions

The compound’s copper(I) complex disrupts metalloenzyme activity:

Hydrolysis and Stability

Hydrolysis under alkaline conditions modifies substituents:

Comparative Reactivity

Neocuproine hydrate’s methyl groups enhance stability compared to analogs:

Aplicaciones Científicas De Investigación

Analytical Applications

1. Spectrophotometric Determination of Copper

One of the primary applications of 2,9-Dimethyl-1,10-phenanthroline hydrate is as a reagent in the spectrophotometric determination of copper ions. The compound forms a stable complex with copper(II) ions, allowing for sensitive detection and quantification in various samples.

| Methodology | Details |

|---|---|

| Reagent Type | Chelating agent for copper |

| Detection Limit | Typically in the low micromolar range |

| Sample Types | Water samples, biological fluids |

Case Study : A study conducted by researchers utilized this compound to analyze copper concentrations in drinking water sources. The method demonstrated high specificity and sensitivity, making it suitable for environmental monitoring .

Biological Applications

2. Metal Ion Detection in Biological Samples

In biochemistry, this compound is employed to detect and quantify metal ions in biological systems. Its ability to form complexes with metal ions makes it useful in various assays.

| Application | Description |

|---|---|

| Biochemical Assays | Used for the detection of metal ions such as zinc and iron |

| Pharmaceutical Analysis | Assists in determining metal content in drug formulations |

Case Study : A publication highlighted its use in a study aimed at assessing the bioavailability of iron in fortified foods. The results indicated that the compound effectively measured iron levels, contributing to nutritional research .

Industrial Applications

3. Intermediate in Chemical Synthesis

This compound serves as an intermediate in the synthesis of various pharmaceuticals and chemical compounds. Its unique structure allows it to participate in multiple chemical reactions.

| Industry | Application |

|---|---|

| Pharmaceuticals | Used as an intermediate for drug synthesis |

| Chemical Manufacturing | Acts as a ligand in catalytic processes |

Summary of Key Applications

The following table summarizes the key applications of this compound across different fields:

| Field | Application | Methodology/Details |

|---|---|---|

| Analytical Chemistry | Copper ion detection | Spectrophotometry |

| Biochemistry | Metal ion quantification | Biochemical assays |

| Pharmaceutical | Intermediate for drug synthesis | Various synthetic pathways |

| Environmental Monitoring | Water quality analysis | Detection of trace metals |

Mecanismo De Acción

The mechanism of action of 2,9-Dimethyl-1,10-phenanthroline hydrate primarily involves its ability to chelate metal ions. By forming stable complexes with metal ions, it can influence various chemical and biological processes. For example, in catalysis, the metal-ligand complex can facilitate redox reactions, while in biological systems, it can interact with biomolecules, affecting their function .

Comparación Con Compuestos Similares

Similar Compounds

1,10-Phenanthroline: The parent compound, known for its strong chelating properties.

2,2’-Bipyridine: Another bidentate ligand with similar coordination chemistry.

4,7-Dimethyl-1,10-phenanthroline: A derivative with methyl groups at different positions, affecting its binding properties.

Uniqueness

2,9-Dimethyl-1,10-phenanthroline hydrate is unique due to its specific substitution pattern, which enhances its stability and binding affinity for certain metal ions. This makes it particularly useful in applications requiring strong and stable metal-ligand interactions .

Actividad Biológica

2,9-Dimethyl-1,10-phenanthroline hydrate (often referred to as Neocuproine) is a chelating agent with significant biological activity, particularly in relation to its interactions with metal ions such as copper. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C${14}$H${14}$N$_2$·H$_2$O

- Molecular Weight : Approximately 244.72 g/mol (anhydrous)

- Appearance : Yellow crystalline solid, soluble in water

Target Interaction

The primary target of 2,9-Dimethyl-1,10-phenanthroline is copper(I) ions. The compound forms stable complexes with copper ions, notably the complex , which plays a crucial role in its biological activity. This binding inhibits various biochemical reactions that depend on copper ions.

Biochemical Pathways

The interaction of Neocuproine with copper affects several biochemical pathways:

- Inhibition of the release of nitrosonium ions from S-nitrosothiols.

- Disruption of metalloprotein functions by chelating essential metal ions required for enzyme activity.

1. Antimicrobial Properties

Research indicates that 2,9-Dimethyl-1,10-phenanthroline exhibits antimicrobial activity. Its ability to chelate metal ions may modulate the availability of these ions in microbial systems, affecting growth and survival rates.

2. Cellular Effects

The compound influences various cellular processes:

- Cell Signaling : Alters signaling pathways by modulating metal ion availability.

- Gene Expression : Affects transcription factors that require metal ions as cofactors.

In studies involving zebrafish melanocytes, Neocuproine caused fragmentation and loss of melanin, indicating its potential impact on pigmentation processes .

3. DNA Cleavage Activity

Recent studies have shown that Neocuproine can cleave plasmid DNA under specific conditions. For instance, at a concentration of 5 µM, it completely cleaved pUC19 DNA . This property suggests potential applications in molecular biology for gene editing or analysis.

Study 1: Copper Bioavailability

A study utilized 2,9-Dimethyl-1,10-phenanthroline to assess copper bioavailability in environmental samples. The chelating agent effectively extracted copper ions from soil and water samples for subsequent analysis .

Study 2: Inhibition of Metallopeptidases

In vitro experiments demonstrated that Neocuproine inhibits zinc metallopeptidases by chelating zinc ions necessary for their catalytic function. This inhibition affects protein degradation processes within cells .

Data Table: Biological Activity Overview

Propiedades

IUPAC Name |

2,9-dimethyl-1,10-phenanthroline;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2.H2O/c1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9;/h3-8H,1-2H3;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFZBSWSCIWCRKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34302-70-0, 34302-69-7, 654054-57-6 | |

| Record name | 1,10-Phenanthroline, 2,9-dimethyl-, hydrate (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34302-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NEOCUPROINE HEMIHYDRATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,9-Dimethyl-1,10-phenanthroline hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.